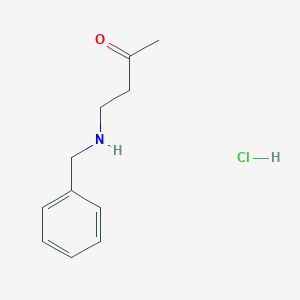

4-(苄氨基)丁-2-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

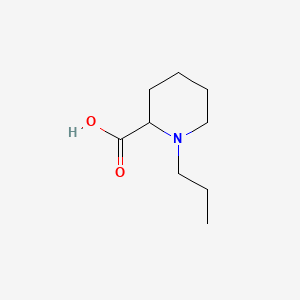

The synthesis of related compounds has been explored in several studies. For instance, an enantioselective synthesis of a benzyl carbamate derivative, which is an intermediate for CCR2 antagonists, was achieved using an iodolactamization as a key step, demonstrating the potential for creating complex molecules with high enantioselectivity . Another study reported the synthesis of a benzimidazolone derivative labeled with carbon-11 for β receptor studies, indicating the relevance of such compounds in medical imaging . Additionally, the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base by catalytic hydrogenation over palladium was optimized, showcasing a method for producing chiral amino alcohols .

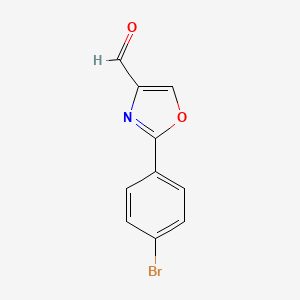

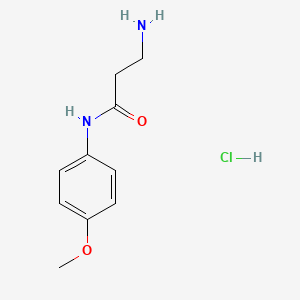

Molecular Structure Analysis

The molecular structure of 4-benzylaniline hydrochloride, a related compound, was investigated through spectroscopic and computational analysis. Techniques such as FTIR, (1)H NMR spectroscopy, and X-ray diffraction were employed to characterize the reagent and product, revealing a strong Fermi resonance interaction in the infrared spectrum of the hydrochloride salt . This study underscores the importance of detailed structural analysis in understanding the properties of such compounds.

Chemical Reactions Analysis

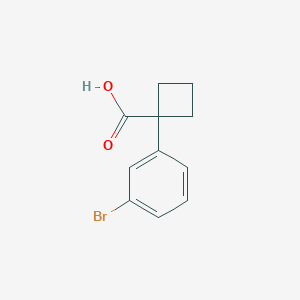

Chemical reactions involving related compounds have been studied, including the hydrochlorination of 4-benzylaniline to produce its hydrochloride salt . Another reaction of interest is the CO2-fixation reaction of 4-(benzylamino)-2-butynyl carbonates and benzoates, which yields substituted 5-vinylideneoxazolidin-2-ones, highlighting the potential for atmospheric CO2 recycling and fixation .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro complexes of cobalt, nickel, and copper with 4-(butylamino) benzoic acid were characterized, revealing different structural geometries and thermal behaviors for these metal complexes . Such studies are crucial for understanding the stability and reactivity of metal complexes with benzylamino derivatives.

科学研究应用

CO2固定反应

- 4-(苄氨基)丁-2-酮已用于 CO2固定反应,有助于 CO2 循环和大气 CO2 固定。具体而言,它与 DBU 的反应导致合成取代的 5-亚乙叉基氧唑烷-2-酮,这在 CO2 固定过程中很重要 (吉田、小松崎和井原,2008)。

手性氨基醇的合成

- 4-(苄氨基)丁-2-酮盐酸盐已被用于合成 (S)-(+)-2-(N-苄氨基)丁-1-醇 (BAB),一种手性 1,2-氨基醇衍生物。该化合物是光学活性环丙烷羧酸的分离剂 (Hegedüs, Miskolczi, Bánsághi, Székely, & Faigl, 2015)。

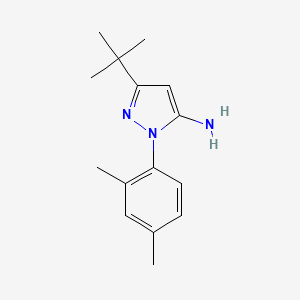

抗菌和抗癌评价

- 与 4-(苄氨基)丁-2-酮盐酸盐相关的 N'-(取代)-4-(丁-2-亚烷基氨基)苯甲酰肼已显示出显着的体外抗菌和抗癌潜力,一些化合物显示出比标准药物卡铂更高的抗癌潜力。这突出了其在抗菌和抗癌应用中的潜在用途 (Saini, Kumar, Kumar, Ramasamy, Mani, Mishra, Majeed, & Narasimhan, 2014)。

香料化合物的合成

- 4-(苄氨基)丁-2-酮盐酸盐已用于合成 5-苄基-1,3-二氮杂金刚烷-6-酮等香料化合物,这些化合物在香料工业中具有应用 (Kuznetsov, Alasadi, Senan, & Serova, 2014)。

腐蚀控制

- 与 4-(苄氨基)丁-2-酮盐酸盐相关的甘氨酸衍生物已用于控制硫酸溶液中的低碳钢腐蚀,证明了其在腐蚀科学中的潜在应用 (Amin 和 Ibrahim,2011)。

安全和危害

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

4-(benzylamino)butan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-10(13)7-8-12-9-11-5-3-2-4-6-11;/h2-6,12H,7-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPZNNMGELEUJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCNCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

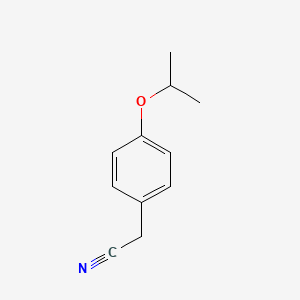

amine](/img/structure/B1283825.png)